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Compound of Interest

Compound Name: 2-bromo-N-cyclohexylacetamide

Cat. No.: B1266729

Application Notes and Protocols for Researchers in Drug Discovery

This document provides detailed application notes and experimental protocols for the synthesis
of bioactive molecules, specifically a series of 2-(benzo[d]thiazol-2-ylthio)-N-
cyclohexylacetamide derivatives, which have demonstrated promising antitubercular activity.
The core starting material for these syntheses is 2-bromo-N-cyclohexylacetamide, a versatile
reagent in medicinal chemistry.

Introduction

Tuberculosis remains a significant global health challenge, necessitating the development of
new and effective therapeutic agents. This protocol outlines the synthesis of a series of
compounds that target the type Il NADH dehydrogenase (NDH-2) of Mycobacterium
tuberculosis (Mtb). The synthetic strategy leverages the reactivity of 2-bromo-N-
cyclohexylacetamide as a key building block for introducing the N-cyclohexyl acetamide
moiety, a pharmacophore known for its potential biological activities.[1]

Chemical Properties and Reactivity

2-bromo-N-cyclohexylacetamide is an a-haloamide that serves as an excellent electrophile.
The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon
susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of the target
antitubercular agents through a nucleophilic substitution reaction with various 2-
mercaptobenzothiazole derivatives.
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Experimental Protocols

Synthesis of 2-bromo-N-cyclohexylacetamide (Precursor
A)

This protocol describes the synthesis of the key starting material, 2-bromo-N-
cyclohexylacetamide.

Materials:

Bromoacetic acid

e Cyclohexylamine

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)
e N,N-Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM)

o Ethyl acetate

e Brine (saturated aqueous NacCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

e Round bottom flask

Magnetic stirrer
Procedure:[1]

e To an oven-dried round bottom flask, add bromoacetic acid (1 mmol, 1 equiv.),
cyclohexylamine (1 mmol, 1 equiv.), and EDC-HCI (1 mmol, 1 equiv.) in dichloromethane
(DCM).

 Stir the reaction mixture at room temperature for 30 minutes.

e Add DIPEA (0.5 equiv.) to the reaction mixture.
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» Continue stirring the mixture overnight at room temperature.

o After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3
x 15 mL).

o Combine the organic layers and wash with brine.

e Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to
obtain the crude product.

Purify the crude product by column chromatography if necessary.

Synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-
cyclohexylacetamide Derivatives (C1-C14)

This protocol outlines the synthesis of the final bioactive compounds through the reaction of 2-
bromo-N-cyclohexylacetamide with various substituted benzo[d]thiazole-2-thiols.

Materials:

e 2-bromo-N-cyclohexylacetamide (Precursor A)

o Substituted benzo[d]thiazole-2-thiol derivatives (Precursor B)
e Dimethylformamide (DMF)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

e Round bottom flask

e Magnetic stirrer

Procedure:[1]
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e In an oven-dried round bottom flask, dissolve 2-bromo-N-cyclohexylacetamide (1 mmol, 1
equiv.) and the corresponding substituted benzo[d]thiazole-2-thiol derivative (1 mmol, 1
equiv.) in DMF.

« Stir the reaction mixture at room temperature for 2-4 hours.

» Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 15 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.

o Concentrate the organic layer under vacuum to yield the crude product.

» Purify the product by column chromatography to obtain the final 2-(benzo[d]thiazol-2-ylthio)-
N-cyclohexylacetamide derivatives.

Quantitative Data

The synthesized 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives were evaluated
for their in vitro antitubercular activity against the Mtb H37Rv strain. The minimum inhibitory
concentration (MIC) values are summarized in the table below.
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Substituent on

Compound ID ) MIC (pg/mL)
Benzothiazole
C1 H >100
Cc2 4-fluoro 50
C3 5-chloro 25
C4 6-fluoro 12.5
C5 6-chloro 6.25
C6 6-bromo 12.5
c7 6-nitro 25
(3] 7-nitro 50
C9 4,6-difluoro 6.25
C10 5-chloro-6-fluoro 3.125
Cil1 4.5,6,7-tetrafluoro 50
C12 6-methoxy >100
C13 6-ethoxy >100
Cil4 4-methyl >100
Isoniazid (Standard) 0.025

Data sourced from:[1]

Visualizations

Experimental Workflow
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Caption: Synthetic workflow for antitubercular agents.
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Caption: Inhibition of Mtb NDH-2 by synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromo-n-cyclohexylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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